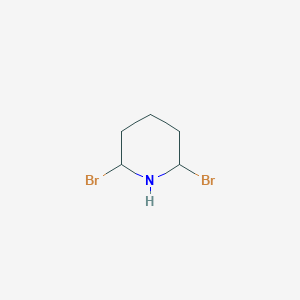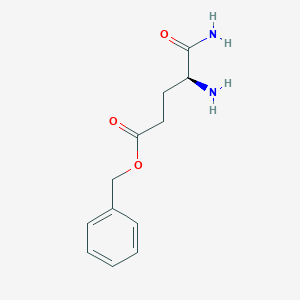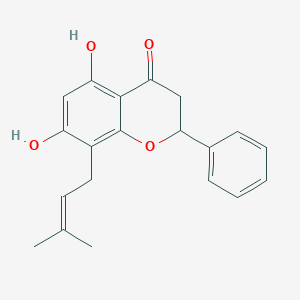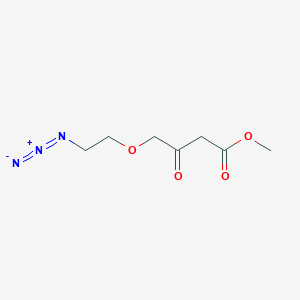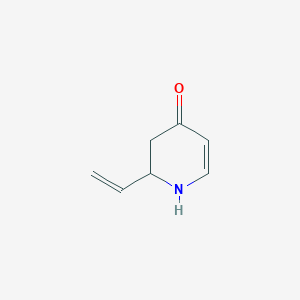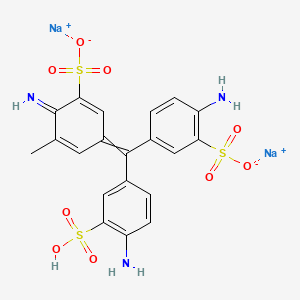
6,2'-Dimethyladenosine5'-Monophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,2’-Dimethyladenosine 5’-Monophosphate: is a modified nucleoside monophosphate It is a derivative of adenosine monophosphate, where methyl groups are added at the 6th and 2’-positions of the adenosine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,2’-Dimethyladenosine 5’-Monophosphate typically involves the methylation of adenosine monophosphate. The process can be carried out using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is usually performed in an aqueous or organic solvent, and the pH is carefully controlled to ensure selective methylation at the desired positions.
Industrial Production Methods
Industrial production of 6,2’-Dimethyladenosine 5’-Monophosphate may involve large-scale methylation reactions using optimized conditions to maximize yield and purity. The process includes steps such as:
Purification: Using chromatography techniques to separate the desired product from by-products.
Crystallization: To obtain the compound in a pure, solid form.
Quality Control: Ensuring the product meets the required specifications for research or pharmaceutical use.
Analyse Chemischer Reaktionen
Types of Reactions
6,2’-Dimethyladenosine 5’-Monophosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace the methyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Nucleophiles such as thiols or amines under controlled pH and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various functionalized analogs.
Wissenschaftliche Forschungsanwendungen
6,2’-Dimethyladenosine 5’-Monophosphate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of modified nucleotides and nucleosides.
Biology: Studied for its role in cellular processes and as a potential modulator of biological pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including viral infections and cancer.
Industry: Utilized in the development of diagnostic tools and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of 6,2’-Dimethyladenosine 5’-Monophosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The methyl groups at the 6th and 2’-positions can influence the compound’s binding affinity and specificity, modulating its biological activity. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine Monophosphate: The parent compound without methyl groups.
N6-Methyladenosine: Methylation at the 6th position only.
2’-O-Methyladenosine: Methylation at the 2’-position only.
Uniqueness
6,2’-Dimethyladenosine 5’-Monophosphate is unique due to the presence of methyl groups at both the 6th and 2’-positions. This dual methylation can significantly alter its chemical and biological properties compared to other similar compounds, making it a valuable tool for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C20H17N3Na2O9S3 |
|---|---|
Molekulargewicht |
585.5 g/mol |
IUPAC-Name |
disodium;3-[(4-amino-3-sulfonatophenyl)-(4-amino-3-sulfophenyl)methylidene]-6-imino-5-methylcyclohexa-1,4-diene-1-sulfonate |
InChI |
InChI=1S/C20H19N3O9S3.2Na/c1-10-6-13(9-18(20(10)23)35(30,31)32)19(11-2-4-14(21)16(7-11)33(24,25)26)12-3-5-15(22)17(8-12)34(27,28)29;;/h2-9,23H,21-22H2,1H3,(H,24,25,26)(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 |
InChI-Schlüssel |
WZRZTHMJPHPAMU-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC(=C(C2=CC(=C(C=C2)N)S(=O)(=O)O)C3=CC(=C(C=C3)N)S(=O)(=O)[O-])C=C(C1=N)S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-carboxyphenoxy)methoxy]benzoic Acid](/img/structure/B15288910.png)
![2-Chloro-N-[[[4-(2,2-dichloro-1,1-difluoroethoxy)phenyl]amino]carbonyl]benzamide](/img/structure/B15288911.png)


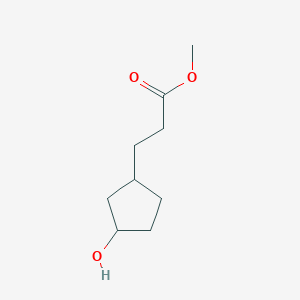
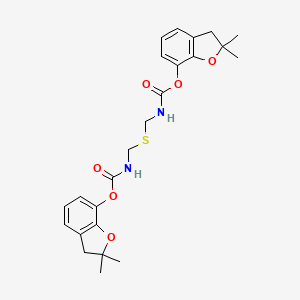
![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[[2,5-dichloro-4-[(diethylamino)sulfonyl]phenyl]azo]phenyl]-](/img/structure/B15288922.png)
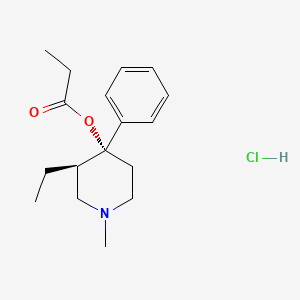
![Bromo[3-(1-bromo-1,1,1-triphenylphosphoranyl)propyl]triphenylphosphorane](/img/structure/B15288934.png)
